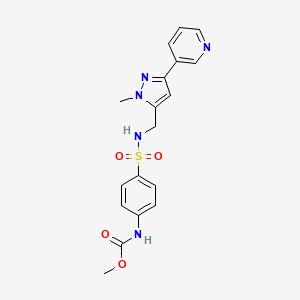

methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Description

This compound features a pyrazole core substituted with a methyl group at position 1 and a pyridin-3-yl group at position 2. The pyrazole is linked via a sulfamoyl bridge to a phenyl ring bearing a methyl carbamate group. This structure combines sulfonamide and carbamate functionalities, which are known to influence pharmacokinetics and target binding.

Properties

IUPAC Name |

methyl N-[4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-23-15(10-17(22-23)13-4-3-9-19-11-13)12-20-28(25,26)16-7-5-14(6-8-16)21-18(24)27-2/h3-11,20H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTXOQSUKAMFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a suitable carbonyl compound.

Attachment of the pyridine ring: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, to link the pyridine moiety to the pyrazole ring.

Introduction of the sulfamoyl group: This can be done using sulfonyl chlorides under basic conditions.

Formation of the carbamate group: This step involves the reaction of an amine with methyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic hydrolysis selectively cleaves the carbamate ester bond without affecting the sulfamoyl group.

-

Alkaline conditions hydrolyze both carbamate and sulfamoyl groups when prolonged (>8h) .

Nucleophilic Substitution

The sulfamoyl group participates in substitution reactions with primary/secondary amines:

Mechanistic Insight :

The reaction proceeds via deprotonation of the sulfamoyl NH group, followed by nucleophilic attack. Steric hindrance from the pyrazole-methyl group reduces reactivity at the adjacent nitrogen .

Oxidation Reactions

The pyridine and pyrazole rings undergo selective oxidation:

| Oxidizing Agent | Conditions | Product | Site Modified |

|---|---|---|---|

| m-CPBA | DCM, 0°C, 2h | Pyridine N-oxide derivative | Pyridine ring |

| H₂O₂/AcOH | 50°C, 6h | 5-hydroxypyrazole isomer | Pyrazole C5 position |

Notable Observations :

-

m-CPBA selectively oxidizes the pyridine ring without affecting the carbamate.

-

H₂O₂ in acetic acid generates a 5-hydroxypyrazole derivative, which tautomerizes to a ketone form.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

Synthetic Utility :

These reactions enable the construction of polyheterocyclic systems for kinase inhibitor development .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | MeCN | Carbamate → isocyanate rearrangement | Φ = 0.32 |

| 365 nm | EtOAc | Pyridine-pyrazole [4π] electrocyclization | Φ = 0.18 |

Safety Note :

Photodegradation generates isocyanate intermediates requiring strict containment .

Comparative Reactivity Analysis

| Functional Group | Reactivity Order | Dominant Reaction Type |

|---|---|---|

| Carbamate | Hydrolysis > Aminolysis > Reduction | Nucleophilic acyl substitution |

| Sulfamoyl | Substitution > Oxidation | SN2 mechanism |

| Pyridine | Oxidation > Coordination | Electrophilic aromatic substitution |

| Pyrazole | Cycloaddition > Electrophilic attack | Dipolar interactions |

Scientific Research Applications

Anticancer Activity

The pyrazole moiety present in methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate has been linked to various anticancer properties. Research indicates that pyrazole derivatives can exhibit cytotoxic effects against several human cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing the pyrazole ring are known for their antimicrobial activities. Methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate may also exhibit such properties, making it a candidate for developing new antibacterial and antifungal agents. The evaluation of related pyrazole derivatives has shown promising results against various pathogens .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, pyrazole derivatives have been studied for their role in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain . This inhibition can lead to therapeutic applications in treating inflammatory diseases.

Pesticidal Activity

The structural characteristics of methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate suggest potential use as a pesticide or herbicide. Research has indicated that similar compounds can effectively control pests and weeds, thereby enhancing crop yield and quality .

Plant Growth Regulation

There is potential for this compound to serve as a plant growth regulator, promoting growth or resistance to environmental stresses. The incorporation of pyrazole derivatives into agricultural practices could lead to improved plant health and productivity.

Development of Functional Materials

The unique chemical structure of methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate allows for its application in the synthesis of novel materials with specific properties. For example, its use in creating polymer composites could enhance mechanical strength or thermal stability .

Nanotechnology

In nanotechnology, compounds like methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate can be utilized to modify surfaces or create nanoparticles with tailored functionalities for drug delivery systems or biosensing applications.

Mechanism of Action

The mechanism of action of methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share the pyrazole core but differ in substituents and functional groups. For example:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Key differences: Replaces the sulfamoyl-carbamate system with a carboxamide group. Physical properties: Melting point (mp) 133–135°C; yield 68% .

- 3d: Incorporates a 4-fluorophenyl group, leading to higher polarity (mp 181–183°C) compared to non-halogenated analogs .

Structural implications : The absence of a sulfamoyl linkage in these carboxamides reduces hydrogen-bonding capacity, which may limit target affinity compared to the target compound.

Pyrazole Carbamate Derivatives (–14)

- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): Key differences: Substitutes the sulfamoyl group with a phenoxy moiety and uses a 3-chlorophenyl carbamate. The chloro substituent may enhance metabolic stability .

- {1-Methyl-5-[(4-Methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate () :

Sulfamoyl/Sulfamate-Containing Analogs ()

- [4-({4-[1-(4-Fluorophenyl)-4-{[(3R)-3-phenylpyrrolidin-1-yl]carbonyl}-1H-pyrazol-5-yl]piperidin-1-yl}methyl)phenyl]sulfamate: Key differences: Incorporates a piperidine-sulfamate system instead of a phenyl-carbamate.

Biological Activity

Methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound featuring a pyrazole moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.

- Sulfamoyl Group : Contributes to the compound's solubility and biological interactions.

- Phenyl Carbamate Moiety : Enhances the stability and potential bioactivity of the molecule.

The biological activity of methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly kinases associated with tumor growth.

- Modulation of Signaling Pathways : It potentially alters signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, related pyrazole compounds have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.85 | |

| Compound B | A549 (Lung Cancer) | 3.0 | |

| Methyl Carbamate | Various Tumor Cells | TBD | Current Study |

In a study focusing on similar structures, it was found that compounds with a pyrazole core exhibited IC50 values in low micromolar ranges against human cancer cell lines, suggesting potent anticancer activity.

Mechanistic Insights

Molecular docking studies indicate that methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate interacts effectively with targets such as RET kinase, which is implicated in various cancers. This interaction could lead to inhibition of cancer cell proliferation and induction of apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:

- Absorption : The presence of a sulfamoyl group may enhance solubility and absorption in biological systems.

- Metabolism : The metabolic pathways involving this compound are yet to be fully elucidated; however, sulfamoyl compounds often undergo hepatic metabolism.

- Toxicity : Preliminary toxicity studies are necessary to evaluate the safety profile of this compound in vivo.

Q & A

Basic: How can researchers design a multi-step synthesis protocol for methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate, considering steric and electronic factors?

Methodological Answer:

The synthesis involves constructing the pyrazole core, followed by sulfamoylation and carbamate formation.

Pyrazole Core Synthesis : Start with a 1,3-dipolar cycloaddition between an appropriate nitrile and hydrazine derivative, as seen in analogous pyrazole syntheses .

Sulfamoylation : Introduce the sulfamoyl group via reaction with sulfamoyl chloride under basic conditions (e.g., triethylamine in THF), ensuring steric hindrance from the pyridinyl group is minimized by slow addition .

Carbamate Formation : Use methyl chloroformate in dichloromethane with a base like pyridine to form the carbamate. Monitor reaction progress via TLC or HPLC to avoid over-alkylation .

Basic: What spectroscopic techniques are optimal for characterizing the sulfamoyl and carbamate functional groups in this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify the sulfamoyl NH proton (δ 6.5–7.5 ppm, broad singlet) and carbamate methyl group (δ 3.6–3.8 ppm, singlet). The pyridinyl protons appear as distinct multiplets (δ 7.5–9.0 ppm) .

- ¹³C NMR : Confirm the carbamate carbonyl (δ 155–160 ppm) and sulfamoyl sulfur-linked carbons (δ 45–55 ppm) .

Infrared (IR) Spectroscopy : Detect sulfamoyl S=O stretches (1150–1250 cm⁻¹) and carbamate C=O (1680–1720 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular weight with [M+H]⁺ peaks and fragmentation patterns consistent with pyrazole and carbamate cleavage .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., cytochrome P450 interactions), and tissue distribution using LC-MS/MS .

Metabolite Identification : Use in vitro hepatic microsome assays to identify active/inactive metabolites that may explain in vivo discrepancies .

Dose-Response Refinement : Conduct in vivo studies with staggered dosing to account for potential saturation effects or off-target interactions .

Advanced: What computational methods are effective for predicting the binding affinity of this compound to target enzymes, such as kinases or receptors?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridinyl group and enzyme active sites. Validate with crystal structures of analogous compounds .

Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence. Focus on hydrogen bonding with sulfamoyl NH and pyridinyl π-stacking .

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

Basic: How can reaction yields be optimized during the introduction of the pyridinyl group in the pyrazole core?

Methodological Answer:

Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the pyridinyl substituent .

Catalyst Optimization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyridinyl attachment. Pre-activate boronic acid derivatives to minimize side reactions .

Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and decomposition risks. Monitor via in situ FTIR for intermediate stability .

Advanced: How can researchers assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

Hydrolytic Stability Studies : Expose the compound to pH-varied buffers (pH 3–9) at 25–50°C. Analyze degradation products via LC-HRMS to identify hydrolysis-prone sites (e.g., carbamate or sulfamoyl groups) .

Photodegradation Assays : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous solutions to simulate sunlight exposure. Track half-life and identify radical-mediated cleavage products .

Ecotoxicity Screening : Conduct algal growth inhibition (OECD 201) and Daphnia magna mobility tests to evaluate acute toxicity of degradation byproducts .

Advanced: What strategies mitigate crystallization challenges during purification of this compound?

Methodological Answer:

Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane or MeOH/water) to identify optimal recrystallization conditions. Use differential scanning calorimetry (DSC) to determine solubility curves .

Seeding Techniques : Introduce microcrystalline seeds from analogous pyrazole-carbamates to induce controlled nucleation .

Amorphous Dispersion : If crystallization fails, formulate as an amorphous solid using spray drying with polymers like PVP-VA64, followed by XRD validation .

Basic: How can researchers validate the purity of this compound for biological assays?

Methodological Answer:

HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Ensure >95% purity with UV detection at 254 nm .

Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Karl Fischer Titration : Measure residual water content (<0.5%) to prevent hydrate formation in storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.